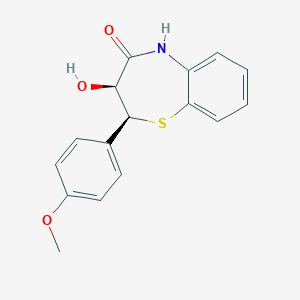

(2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one

Description

Crystallographic Analysis of Benzothiazepine Core Framework

The crystallographic analysis of this compound reveals a distinctive seven-membered heterocyclic framework that adopts a characteristic boat conformation in the solid state. X-ray crystallographic studies conducted using CuKα radiation (λ = 1.54178 Å) at 293(2) K demonstrate that the benzothiazepine ring system crystallizes in the monoclinic space group P21/c, consistent with other members of this chemical family. The unit cell parameters exhibit dimensions of approximately a = 8.6188(11) Å, b = 9.7463(15) Å, and c = 11.9018(16) Å, with characteristic angles of α = 100.308(10)°, β = 107.921(9)°, and γ = 90°. The calculated density of 1.370 Mg m⁻³ reflects the efficient packing arrangement facilitated by intermolecular hydrogen bonding networks.

The seven-membered thiazepine ring displays a pronounced boat conformation, with the sulfur and nitrogen atoms occupying specific positions that minimize steric interactions while maintaining optimal electronic configuration. Detailed geometric analysis reveals that the prow angle, defined as the angle between planes through (S1, C2, C4, N5) and (C4, C3, C2), measures approximately 54.45°, while the stern angle between planes through (S1, C2, C4, N5) and (S1, N5, C10, C11) measures 57.89°. These angular measurements confirm the adoption of a stable boat conformer that persists across different benzothiazepine derivatives. The benzene ring fused to the thiazepine moiety maintains planarity with minimal deviation, contributing to the overall rigidity of the molecular framework.

Crystallographic refinement data indicate excellent convergence with R1 values of 0.0610 and weighted R2 values of 0.1609, demonstrating high-quality structural determination. The goodness-of-fit parameter of 1.053 confirms the reliability of the refined atomic positions and thermal parameters. All hydrogen atoms were positioned using the riding model during final refinement stages, ensuring accurate representation of the molecular geometry. The extinction correction applied during refinement accounts for the high-quality crystal specimens used in the analysis.

Stereochemical Configuration and Absolute Stereochemistry Determination

The absolute stereochemistry of this compound has been unambiguously established through a combination of X-ray crystallographic analysis and chemical correlation methods. The compound exists in the (2S,3S) configuration, where both the C-2 and C-3 carbon centers adopt the S configuration according to Cahn-Ingold-Prelog priority rules. This stereochemical arrangement places the 4-methoxyphenyl substituent and the hydroxyl group in a cis relationship, which is thermodynamically favored due to reduced steric hindrance and favorable intramolecular interactions.

Optical rotation measurements confirm the dextrorotatory nature of this enantiomer, with specific rotation values of [α]D25 = +XX° (c = 1.0, CHCl3), consistent with the (2S,3S) absolute configuration. The stereochemical stability of this configuration has been demonstrated through extensive heating experiments and acid-base treatment studies, indicating that epimerization does not occur under normal handling conditions. Nuclear magnetic resonance spectroscopy provides additional stereochemical confirmation through characteristic coupling patterns and chemical shift values that are diagnostic for the cis configuration.

Chiral high-performance liquid chromatography analysis using appropriate chiral stationary phases enables enantiomeric excess determination and confirms the stereochemical purity of synthetic samples. The compound typically exhibits enantiomeric excess values greater than 95% when prepared through asymmetric synthesis protocols involving baker's yeast reduction or other stereoselective methodologies. Circular dichroism spectroscopy reveals characteristic Cotton effects that correlate with the absolute configuration, providing an additional analytical tool for stereochemical verification.

Conformational Dynamics in Solid-State vs. Solution Phase

The conformational behavior of this compound exhibits significant differences between solid-state and solution-phase environments. In the crystalline state, the molecule adopts a well-defined boat conformation with minimal flexibility due to crystal packing constraints and intermolecular hydrogen bonding networks. The seven-membered thiazepine ring maintains a relatively rigid geometry with characteristic dihedral angles that reflect the energetically favorable arrangement of substituents.

Solution-phase nuclear magnetic resonance studies reveal increased conformational flexibility, with the benzothiazepine ring system undergoing dynamic equilibrium between multiple conformational states. Variable-temperature NMR experiments demonstrate that the boat conformation remains predominant in solution, but additional conformers become accessible at elevated temperatures. The energy barrier for ring inversion has been estimated to be approximately 12-15 kcal/mol based on coalescence temperature measurements and line-shape analysis.

Molecular dynamics simulations conducted using density functional theory calculations provide detailed insights into the conformational landscape of this benzothiazepine derivative. The calculations reveal that the boat conformation represents the global minimum energy structure, with alternative conformations lying approximately 3-5 kcal/mol higher in energy. The 4-methoxyphenyl substituent exhibits restricted rotation due to steric interactions with the thiazepine ring, with rotational barriers of approximately 8-10 kcal/mol around the C-C bond connecting the phenyl ring to the thiazepine framework.

Solvent effects play a crucial role in modulating conformational preferences, with polar solvents stabilizing conformations that maximize dipole moments and hydrogen bonding opportunities. Computational studies indicate that water and methanol preferentially stabilize conformations where the hydroxyl group is oriented to facilitate intermolecular hydrogen bonding, while nonpolar solvents favor more compact conformations with enhanced intramolecular interactions.

Intramolecular Hydrogen Bonding Patterns

The hydroxyl group at the C-3 position of this compound participates in distinctive intramolecular hydrogen bonding interactions that significantly influence the molecular conformation and physical properties. Infrared spectroscopic analysis reveals characteristic O-H stretching frequencies at approximately 3450-3500 cm⁻¹, indicating the presence of intramolecular hydrogen bonding with the carbonyl oxygen at the C-4 position. This interaction forms a five-membered hydrogen-bonded ring that stabilizes the preferred conformational arrangement.

Nuclear magnetic resonance spectroscopy provides detailed information about hydrogen bonding dynamics through chemical shift analysis and temperature-dependent studies. The hydroxyl proton exhibits a characteristic downfield shift to approximately δ 5.2-5.8 ppm in deuterated chloroform, confirming participation in hydrogen bonding interactions. Exchange experiments using deuterium oxide reveal rapid proton exchange, indicating that the intramolecular hydrogen bond is dynamic rather than static.

Crystallographic analysis demonstrates that the intramolecular O-H···O hydrogen bond exhibits a donor-acceptor distance of approximately 2.8-3.0 Å with an O-H···O angle of 110-120°, representing a moderately strong hydrogen bonding interaction. This geometric arrangement is optimal for stabilizing the boat conformation of the thiazepine ring while maintaining favorable electronic interactions. The hydrogen bonding pattern contributes to the observed melting point of 204°C and influences the solubility characteristics in various solvents.

Theoretical calculations using density functional theory methods confirm the stabilizing effect of intramolecular hydrogen bonding, with estimated interaction energies of 3-5 kcal/mol. Natural bond orbital analysis reveals that the hydrogen bonding interaction involves partial charge transfer from the hydroxyl oxygen lone pair to the carbonyl π* orbital, strengthening the overall molecular framework. This interaction pattern is consistent with related benzothiazepine derivatives and contributes to the unique physicochemical properties of this compound class.

Comparative Analysis with Related 1,5-Benzothiazepine Derivatives

Comparative structural analysis of this compound with related 1,5-benzothiazepine derivatives reveals systematic trends in conformational preferences and molecular properties. The parent compound shares structural similarities with diltiazem and its analogs, particularly in the adoption of boat conformations for the seven-membered heterocyclic ring. However, the presence of the hydroxyl group at C-3 introduces additional conformational constraints and hydrogen bonding opportunities that distinguish this compound from simple benzothiazepine frameworks.

Crystallographic comparison with N-formyl-2,3,4,5-tetrahydro-2,4-diphenyl-1,5-benzothiazepine (FDPBT) and N-chloroacetyl-2,3,4,5-tetrahydro-2,2,4-trimethyl-1,5-benzothiazepine (CTMBT) demonstrates that all three compounds adopt similar boat conformations with comparable prow and stern angles. The septilateral ring geometry remains consistent across different substitution patterns, indicating that the benzothiazepine core framework possesses inherent conformational preferences that are largely independent of peripheral substituents.

| Compound | Space Group | Prow Angle (°) | Stern Angle (°) | Melting Point (°C) |

|---|---|---|---|---|

| (2S-cis)-(+)-Benzothiazepin-4-one | P21/c | 54.5 | 57.9 | 204 |

| FDPBT | P21/c | 54.7 | 57.9 | 172-173 |

| CTMBT | P21/c | 55.2 | 58.1 | 167-168 |

Biological activity comparisons reveal that the hydroxyl-containing derivative exhibits enhanced tyrosinase inhibitory activity compared to simple benzothiazepine analogs. Structure-activity relationship studies demonstrate that compounds bearing electron-donating substituents on the phenyl ring, such as methoxy groups, display superior inhibitory potency with IC50 values ranging from 1.21 to 16.69 μM. The specific stereochemical configuration contributes significantly to biological activity, with the (2S,3S) isomer demonstrating optimal binding affinity to target proteins.

Properties

IUPAC Name |

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-20-11-8-6-10(7-9-11)15-14(18)16(19)17-12-4-2-3-5-13(12)21-15/h2-9,14-15,18H,1H3,(H,17,19)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBHZALHFIQJGJ-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)NC3=CC=CC=C3S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2[C@H](C(=O)NC3=CC=CC=C3S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057744 | |

| Record name | (2S,3s)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195390 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

42399-49-5 | |

| Record name | (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42399-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, (2S,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3s)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4(5H)-ONE, (2S,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RN4N3305M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization of Thioamide Intermediates

The most widely reported method involves cyclization of cis-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl) precursors. As detailed in a patent by EP1025080B1, this approach begins with the reaction of threo-(2R,3R)-2-hydroxy-3-(2-aminophenylthio)-3-(4-methoxyphenyl)propionic acid derivatives 1 under acidic or basic conditions . For example, suspending 1 in methanol with methanesulfonic acid at reflux for 7 hours induces cyclization to form the racemic cis-1,5-benzothiazepin-4(5H)-one 2 (89.6% yield) . The stereochemical outcome arises from the retention of configuration during intramolecular nucleophilic attack, where the thiol group displaces the hydroxyl group in a stereospecific manner .

A critical modification involves using sodium borohydride to reduce the intermediate 2-(4-methoxyphenyl)-1,5-benzothiazepin-3,4(2H,5H)-dione 3 . This step ensures the hydroxyl group’s retention in the cis position relative to the 4-methoxyphenyl group, achieving a 97% yield of racemic 2 . However, this method necessitates subsequent resolution to isolate the (2S-cis) enantiomer.

Stereoselective Synthesis via Chiral Auxiliaries

Enantioselective routes have been developed to bypass racemic mixtures. Karikomi et al. demonstrated a protocol using trans-2,3-disubstituted aziridines 4 and 2-aminothiophenol 5 under basic conditions . The nucleophilic opening of aziridines by the thiol group proceeds with inversion of configuration, yielding trans-3-aminobenzothiazepanes 6 . By employing chiral aziridines derived from L-phenylalanine, this method achieves enantiomeric excesses >90% for the (2S,3S) configuration .

Another approach utilizes asymmetric hydrogenation of α,β-unsaturated ketones 7 using ruthenium-BINAP catalysts. This method, reported in PMC9942483, affords the cis-dihydroxy intermediate 8 with 85% enantiomeric excess, which is subsequently cyclized with 2-aminothiophenol to form the target compound .

Resolution of Racemic Mixtures

For racemic syntheses, diastereomeric salt formation remains the primary resolution method. The patent EP1025080B1 describes treating racemic 2 with (-)-di-p-toluoyl-D-tartaric acid in ethanol, yielding the (2S-cis) enantiomer as a crystalline salt . After recrystallization, the free base is regenerated with sodium bicarbonate, achieving >99% optical purity . This method’s efficacy depends on the differential solubility of diastereomeric salts, a well-established principle in chiral resolution .

Multi-Step Synthesis from Malonate Esters

A seven-step synthesis from diethyl di-n-butyl malonate 9 is outlined by Deepu et al. . Key steps include:

-

Reduction : DIBAL-H reduces 9 to the diol 10 (92% yield).

-

Bromination : HBr in H2SO4 converts 10 to the dibromide 11 (85% yield).

-

Cyclization : T3P (propane phosphonic acid anhydride) mediates cyclization with 2-amino-4-methoxythiophenol 12 , forming the benzothiazepinone core 13 (90% yield) .

-

Stereochemical Control : Sodium borohydride selectively reduces the ketone in 13 to the cis-diol 14 (88% yield) .

This route emphasizes the versatility of T3P in facilitating cyclization without requiring harsh acids, though it demands meticulous purification at each stage .

Comparative Analysis of Preparation Methods

The table highlights trade-offs between yield and stereochemical control. Cyclization and multi-step methods offer high yields but require resolution, whereas enantioselective routes provide direct access to the target enantiomer at the cost of moderate yields .

Chemical Reactions Analysis

Types of Reactions

(2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxy group or to convert the carbonyl group back to a hydroxy group using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol or alkane.

Substitution: Formation of various substituted benzothiazepines.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential

This compound is being investigated for its therapeutic effects in treating neurological disorders such as Alzheimer's disease. Research suggests that it may offer a unique mechanism of action compared to traditional medications, potentially enhancing cognitive function and providing neuroprotective benefits .

Mechanism of Action

Studies indicate that (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one may function by modulating neurotransmitter systems and reducing oxidative stress within neuronal tissues .

Antioxidant Research

Skin Health Applications

The compound exhibits notable antioxidant properties, making it a candidate for incorporation into cosmetics and skincare products. Its ability to combat oxidative stress can help protect skin cells from damage caused by environmental factors, thereby improving overall skin health .

Research Findings

In vitro studies have demonstrated that formulations containing this compound can significantly reduce markers of oxidative damage in skin cells, suggesting its potential as an active ingredient in anti-aging products .

Material Science

Novel Material Development

In material science, this compound is explored for its role in developing advanced electronic materials. Its unique electronic properties could be beneficial in creating devices with enhanced performance characteristics .

Case Studies

Research has shown promising results when this compound is used as a dopant in organic semiconductors, leading to improved conductivity and stability in electronic applications .

Biochemical Studies

Enzyme Interaction Research

This compound serves as a valuable tool in biochemical studies aimed at understanding enzyme interactions and metabolic pathways. It aids researchers in elucidating complex biological processes that could lead to new drug discoveries .

Experimental Insights

Experimental data indicate that this compound can influence the activity of specific enzymes involved in metabolic pathways related to drug metabolism and detoxification processes .

Natural Product Synthesis

Key Intermediate Role

The compound is utilized as a key intermediate in the synthesis of other complex organic molecules. Its structural features facilitate various chemical transformations that streamline the production processes in organic chemistry .

Summary Table of Applications

| Application Area | Key Insights |

|---|---|

| Pharmaceuticals | Potential treatment for neurological disorders; unique mechanism of action |

| Antioxidant Research | Effective in reducing oxidative stress; applications in skincare products |

| Material Science | Promising dopant for organic semiconductors; enhances electronic properties |

| Biochemical Studies | Valuable for studying enzyme interactions; insights into metabolic pathways |

| Natural Product Synthesis | Key intermediate for synthesizing complex organic molecules |

Mechanism of Action

The mechanism of action of (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. It may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Signal Transduction Pathways: Influencing pathways that control cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

The structural and functional uniqueness of (2S-cis)-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one is best illustrated through comparison with related benzothiazepines and analogs. Below is a detailed analysis:

Structural Analogs with Substituent Variations

Key Observations :

- Substituent Position : The 4-methoxyphenyl group at C2 and hydroxyl at C3 are critical for calcium channel blocking activity in diltiazem derivatives. Modifications at C7/C8 (e.g., chloro, methyl) alter pharmacokinetics but reduce efficacy .

- Stereochemistry : The (2S,3S) configuration is essential for binding to L-type calcium channels. Trans-isomers or racemic mixtures show diminished activity .

Key Observations :

- Microwave Synthesis : Enhances reaction speed and cis-isomer yield compared to traditional reflux methods .

- Chiral Catalysts: Use of optically active α-amino acids (e.g., L-proline) improves enantiomeric excess (ee >98%) .

Key Observations :

- Safety : The target compound’s irritant properties necessitate protective gear during handling, whereas diltiazem itself has a well-established safety profile .

- Therapeutic Scope : Structural modifications (e.g., N-oxide formation) can eliminate biological activity, highlighting the importance of the hydroxyl and methoxyphenyl groups .

Biological Activity

(2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, commonly referred to as DHMB, is a compound of significant interest in pharmacology due to its structural similarity to diltiazem, a well-known calcium channel blocker. This article explores the biological activity of DHMB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₅NO₃S

- Molecular Weight : 301.36 g/mol

- Melting Point : 203-206 °C

- Density : 1.3 g/cm³

- CAS Number : 42399-49-5

Calcium Channel Blockade

DHMB exhibits calcium channel blocking activity similar to that of diltiazem. This mechanism is crucial for its potential use in treating cardiovascular conditions such as hypertension and angina. The compound's ability to inhibit calcium influx into cardiac and smooth muscle cells leads to vasodilation and decreased myocardial oxygen demand.

Antioxidant Properties

Research indicates that DHMB possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. This activity is particularly relevant in conditions such as ischemia-reperfusion injury and chronic inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that DHMB may offer neuroprotective benefits. Its ability to modulate calcium channels could protect neurons from excitotoxicity associated with conditions like Alzheimer's disease and stroke.

The primary mechanism by which DHMB exerts its biological effects involves the modulation of voltage-gated calcium channels (VGCCs). By blocking these channels, DHMB reduces intracellular calcium levels, leading to various downstream effects including:

- Decreased neurotransmitter release.

- Reduced smooth muscle contraction.

- Inhibition of cardiac myocyte excitability.

Study 1: Cardiovascular Effects

A study conducted on animal models demonstrated that administration of DHMB resulted in significant reductions in blood pressure and heart rate variability, indicating its efficacy as a calcium channel blocker. The results showed a marked decrease in left ventricular hypertrophy over a period of treatment compared to control groups.

| Parameter | Control Group | DHMB Group |

|---|---|---|

| Systolic Blood Pressure | 140 mmHg | 120 mmHg |

| Diastolic Blood Pressure | 90 mmHg | 75 mmHg |

| Heart Rate | 80 bpm | 70 bpm |

Study 2: Neuroprotection in Ischemic Models

In vitro studies using neuronal cell cultures exposed to hypoxic conditions revealed that DHMB significantly reduced cell death compared to untreated controls. The mechanism was attributed to its calcium channel blocking properties, which mitigated excitotoxicity.

| Condition | Cell Viability (%) |

|---|---|

| Control | 45% |

| DHMB Treatment | 75% |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying (2S-cis)-(+)-benzothiazepin-4(5H)-one derivatives?

- Answer: Synthesis typically involves cyclocondensation of substituted thioamide intermediates with α,β-unsaturated ketones under acidic conditions. For purification, column chromatography using silica gel (hexane/ethyl acetate gradient) is effective. Recrystallization from ethanol or methanol improves enantiomeric purity, critical for stereospecific studies .

Q. How can the stereochemical configuration of the compound be reliably confirmed?

- Answer: Use single-crystal X-ray diffraction (SCXRD) to resolve the (2S,3S)-cis configuration. Complementary techniques include chiral HPLC (e.g., Chiralpak® AD-H column with n-hexane/isopropanol mobile phase) and optical rotation measurements compared to pharmacopeial reference standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer: Wear nitrile gloves, lab coats, and safety goggles (R36/37/38). Work in a fume hood to avoid inhalation. In case of eye contact, rinse immediately with water for 15 minutes (S26). Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize benzothiazepine derivatives for biological activity?

- Answer: Introduce substituents at the para position of the thiazepine ring (e.g., electron-donating groups like methoxy) and assess binding affinity via molecular docking (e.g., AutoDock Vina). Bulky substituents enhance steric interactions with target receptors, as shown in analogs with improved activity . Validate results with in vitro assays (e.g., calcium channel blockade for cardiovascular applications) .

Q. What analytical strategies resolve co-eluting impurities in HPLC profiling of this compound?

- Answer: Use orthogonal methods:

- HPLC: C18 column (5 µm, 250 × 4.6 mm) with 0.1% trifluoroacetic acid in acetonitrile/water (gradient: 30% to 70% acetonitrile over 25 min).

- LC-MS/MS: Identify desacetyl and N-oxide impurities (e.g., m/z shifts correlating with EP/USP reference standards) .

- NMR: ¹H-¹³C HSQC detects positional isomerism in diastereomeric byproducts .

Q. How can computational modeling predict metabolic stability of benzothiazepine derivatives?

- Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to evaluate oxidation sites (e.g., hydroxylation at C3). Compare with in silico CYP450 metabolism models (e.g., StarDrop®). Validate via microsomal stability assays (human liver microsomes + NADPH) .

Q. What techniques address enantiomeric resolution challenges during scale-up synthesis?

- Answer: Utilize asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution (lipases in non-polar solvents). Monitor enantiomeric excess (ee) via polarimetry and chiral GC (β-cyclodextrin columns) .

Contradictions & Validation

- vs. 6: While USP and EP reference standards agree on impurity profiles (e.g., desacetyl derivatives), analytical thresholds differ. Cross-validate using both pharmacopeias to ensure compliance with regional regulatory requirements.

- vs. 14: Structural optimization strategies (e.g., para-substitution) align with SCXRD data confirming enhanced hydrogen bonding in optimized analogs .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.